(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
CAS No.: 120245-00-3
Cat. No.: VC4641923
Molecular Formula: C4H8Cl2N2O
Molecular Weight: 171.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120245-00-3 |
|---|---|
| Molecular Formula | C4H8Cl2N2O |
| Molecular Weight | 171.02 |
| IUPAC Name | (3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H7ClN2O.ClH/c5-4-1-3(2-6)8-7-4;/h3H,1-2,6H2;1H |
| Standard InChI Key | SKWXPLMKYIMUQE-UHFFFAOYSA-N |
| SMILES | C1C(ON=C1Cl)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s core structure consists of a 4,5-dihydro-1,2-oxazole (isoxazoline) ring substituted with a chlorine atom at the 3-position and a methanamine group at the 5-position, forming a bicyclic framework. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈Cl₂N₂O | |
| Molecular Weight | 171.02 g/mol | |
| Melting Point | 144–146°C | |
| Purity | ≥95% | |
| Hazard Statements | H302, H315, H319, H335 |
The crystalline solid exhibits moderate thermal stability, with decomposition observed above 200°C . Computational models predict a logP value of 1.2, indicating moderate lipophilicity suitable for agrochemical formulations .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related isoxazoline derivatives show distinct signals for the oxazoline ring protons (δ 4.7–5.1 ppm) and amine protons (δ 2.7–3.1 ppm) . Infrared spectroscopy typically reveals N–H stretches at 3300–3500 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹ .
Synthesis and Preparation
Synthetic Routes
Industrial synthesis typically proceeds via a three-step sequence:
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Cyclocondensation: Reaction of chlorinated nitrile oxides with allylamine derivatives forms the isoxazoline core .
-
Amination: Reductive amination introduces the methanamine moiety .
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Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product .
Key Reaction:
Optimization Challenges
Process development faces hurdles in controlling regioselectivity during cyclocondensation and minimizing racemization at the 5-position chiral center . Recent advances in flow chemistry have improved yield scalability to 68% in pilot-scale batches .
| Supplier | Location | Purity Grade |
|---|---|---|
| Enamine | Ukraine | 95% |
| ACS Scientific Inc. | USA | Technical |
| Jinzhou Jiutai Pharmaceutical | China | 90% |
Minimum order quantities range from 100 mg (research-grade) to 10 kg (industrial-scale), with pricing at $120–$450/g depending on scale .
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